molecular formula C9H15NO4 B7923246 ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid

((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid

Cat. No.: B7923246
M. Wt: 201.22 g/mol
InChI Key: HZCXFXCVEPNNDS-QMMMGPOBSA-N
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Description

((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is a chiral acetic acid derivative featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and a methoxy-acetic acid moiety at the 2-ylmethyl position. Its stereochemistry (S-configuration) confers enantioselectivity, making it relevant in pharmaceutical synthesis and fine chemical applications. The compound is cataloged under Ref: 10-F080399 by CymitQuimica, highlighting its use in specialized research contexts .

Properties

IUPAC Name

2-[[(2S)-1-acetylpyrrolidin-2-yl]methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(10)5-14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCXFXCVEPNNDS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-2-carboxylic acid.

    Acetylation: The (S)-pyrrolidine-2-carboxylic acid is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-acetyl-pyrrolidine-2-carboxylic acid.

    Methoxylation: The acetylated product is then reacted with methanol in the presence of a catalyst like sulfuric acid to introduce the methoxy group, resulting in ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid.

Industrial Production Methods

In an industrial setting, the production of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to ensure consistent quality and yield.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid with structurally related acetic acid derivatives:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Applications Notable Properties
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid Pyrrolidine Acetyl, methoxy-acetic acid, S-configuration ~215.22 (estimated) Pharmaceutical intermediates, chiral synthesis Enantioselectivity, moderate polarity
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fmoc-protected amine, acetic acid 438.46 Peptide synthesis (solid-phase) Lipophilic due to Fmoc group
2-(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid Pyrrolopyridine Methoxy, pyrrolopyridine, acetic acid ~246.24 (estimated) Drug development (e.g., kinase inhibitors) Enhanced binding affinity from fused aromatic system

Key Differences and Research Findings

Stereochemical Influence :

  • The (S)-configuration in the target compound enables stereoselective interactions, critical for asymmetric synthesis or receptor-targeted drug design. In contrast, the Fmoc-piperazine derivative lacks inherent chirality but is widely used in peptide synthesis due to its orthogonal protecting group.

Solubility and Reactivity: The Fmoc-piperazine derivative’s lipophilicity (from the Fmoc group) limits aqueous solubility, necessitating organic solvents like DMF. The target compound’s carboxylic acid group may enhance water solubility at physiological pH, though this is speculative without direct data.

The Fmoc-piperazine derivative is primarily a synthetic tool, while the pyrrolopyridine analog has documented roles in oncology research.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves enantioselective acetylation and etherification steps, whereas the Fmoc-piperazine derivative is synthesized via standard peptide coupling. The pyrrolopyridine analog requires complex heterocyclic ring formation.

Notes

Data Limitations : Direct comparative studies on the target compound are absent in the provided evidence. Properties and applications are inferred from structural analogs and general pyrrolidine/acetic acid chemistry.

Research Gaps : Further studies are needed to elucidate the compound’s solubility, stability, and specific biological targets.

Industrial Relevance : The compound’s availability from CymitQuimica suggests demand in niche research, though commercial use remains unconfirmed.

Biological Activity

((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 239.29 g/mol

This structure includes a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways critical for cellular function.
  • Receptor Modulation : It has the potential to bind to cellular receptors, thereby modulating signal transduction pathways that affect cellular responses.
  • Transporter Activity : The compound might influence transport proteins that regulate the movement of molecules across cell membranes.

1. In Vitro Studies

Research indicates that ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid exhibits various biological activities:

  • Anti-Fibrotic Effects : Preliminary studies suggest that derivatives of this compound may inhibit collagen synthesis and reduce fibrotic markers in liver cells, indicating potential for treating liver fibrosis .
CompoundInhibition Rate (%)Reference
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid66.72 - 97.44

2. Case Studies

A study focusing on liver fibrosis demonstrated that compounds similar to ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid significantly reduced levels of fibronectin and collagen type I alpha 1 (COL1A1) in LX-2 cells, which are activated hepatic stellate cells crucial in liver fibrosis development .

3. Safety Profile

The safety profile of this compound was assessed through cytotoxicity tests in LX-2 cells:

CompoundCC₅₀ (mmol/L)IC₅₀ (μmol/L)Selectivity Index
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid>1330High SI Value

These results indicate a favorable safety profile, suggesting that the compound could be a promising candidate for further therapeutic development .

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